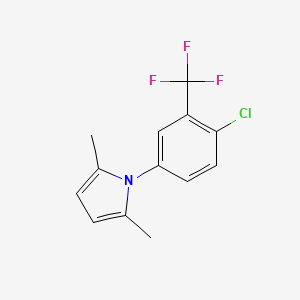

![molecular formula C13H13N3O2 B6352655 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline CAS No. 1154362-43-2](/img/structure/B6352655.png)

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline, also known as 2-NPA, is a yellow crystalline compound that belongs to the group of nitroanilines. It has a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol .

Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis

In a related compound, the dihedral angle between the benzene ring and the pyridine ring is 60.9 (2)° . The major twist in the molecule occurs about the (NH)-(CO)-C(ar)-C(ar) (ar = aromatic) bond, the relevant torsion angle being 63.97 (12)° .Chemical Reactions Analysis

The reaction of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Physical And Chemical Properties Analysis

This compound is a yellow crystalline compound. It has a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol .Applications De Recherche Scientifique

2-NNA has been used extensively in scientific research, particularly in the synthesis of heterocyclic compounds. It is a versatile reagent for the synthesis of various heterocyclic compounds, such as pyrrolidines, pyridines, indoles, and pyrrolizines. 2-NNA has also been used in the synthesis of polycyclic aromatic compounds, such as benzofurans, dibenzofurans, and quinolines. In addition, 2-NNA has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals.

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like collagen prolyl-4-hydroxylase and Sterol 14-alpha demethylase . These enzymes play crucial roles in collagen biosynthesis and sterol biosynthesis respectively.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of enzymes involved in collagen biosynthesis and sterol biosynthesis . This suggests that 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline might affect these pathways and their downstream effects.

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to inhibit the activity of enzymes involved in collagen biosynthesis and sterol biosynthesis . This suggests that this compound might have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the activity of similar compounds has been found to be optimal at certain temperatures and pH levels . Additionally, the presence of other molecules can affect the compound’s interaction with its targets.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-NNA in laboratory experiments is its versatility. It is a highly reactive reagent and can be used to synthesize a variety of heterocyclic compounds. Additionally, it is relatively inexpensive and readily available. The main limitation of using 2-NNA is its toxicity. It is a known carcinogen and should be handled with care.

Orientations Futures

There are a number of potential future directions for research on 2-NNA. These include further research into its mechanism of action, its potential for use in the synthesis of novel heterocyclic compounds, and its potential applications in the pharmaceutical and agricultural industries. Additionally, further research is needed to determine the safety and efficacy of 2-NNA in humans and animals. Finally, further research is needed to explore the potential for 2-NNA to be used as a therapeutic agent for the treatment of various diseases.

Méthodes De Synthèse

2-NNA is synthesized from the reaction of pyridine-2-carboxylic acid and aniline in the presence of a strong base, such as potassium hydroxide. The reaction is carried out at a temperature of 80-90 °C, and the resulting product is a white solid. The reaction can be further optimized by using anhydrous solvents and catalysts, such as pyridine or triethylamine.

Propriétés

IUPAC Name |

2-nitro-N-(1-pyridin-2-ylethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10(11-6-4-5-9-14-11)15-12-7-2-3-8-13(12)16(17)18/h2-10,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOBCIWWXZVAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)